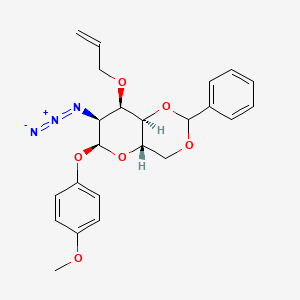
(R)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride is a chiral amino acid derivative with a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-3-Amino-4-(pyridin-4-yl)butanoic acid.
Reaction with Hydrochloric Acid: The precursor is reacted with hydrochloric acid to form the dihydrochloride salt. This step is usually carried out under controlled conditions to ensure the purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of ®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and minimize impurities.
Purification: Employing techniques such as crystallization, filtration, and drying to obtain the pure dihydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Oxo derivatives of the amino acid.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted amino acids depending on the reagents used.
Applications De Recherche Scientifique
®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the production of materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of ®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways Involved: It can modulate biochemical pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride: The enantiomer of the compound with different biological activity.
4-Pyridinylboronic acid: A compound with a similar pyridine ring but different functional groups and applications.
Pyrrolidine derivatives: Compounds with a similar nitrogen-containing ring structure but different chemical properties.
Uniqueness
®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride is unique due to its specific chiral configuration and the presence of both an amino group and a pyridine ring, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of ®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
269396-67-0 |
|---|---|
Formule moléculaire |
C9H12N2O2 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
(3R)-3-amino-4-pyridin-4-ylbutanoic acid |
InChI |
InChI=1S/C9H12N2O2/c10-8(6-9(12)13)5-7-1-3-11-4-2-7/h1-4,8H,5-6,10H2,(H,12,13)/t8-/m1/s1 |
Clé InChI |
HPMMXBBRJNNDBV-MRVPVSSYSA-N |
SMILES |
C1=CN=CC=C1CC(CC(=O)O)N.Cl.Cl |
SMILES isomérique |
C1=CN=CC=C1C[C@H](CC(=O)O)N |
SMILES canonique |
C1=CN=CC=C1CC(CC(=O)O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,10-Dibenzyl-N,N'-dimethyl-N,N,N',N'-tetrakis(4-methylbenzyl)-1,4-dioxaspiro[4.5]decane-(2R,3R)-diylbis(methylammonium) Bis(tetrafluoroborate)](/img/structure/B1417896.png)
![4-[(Dimethylsulfamoyl)(methyl)amino]benzoic acid](/img/structure/B1417897.png)

![ethyl 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1417899.png)




![2-[4-(tert-Butyldimethylsilyloxymethyl)-2-nitrophenoxy]acetic Acid](/img/structure/B1417905.png)



